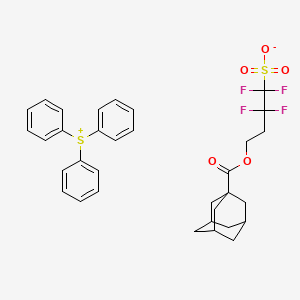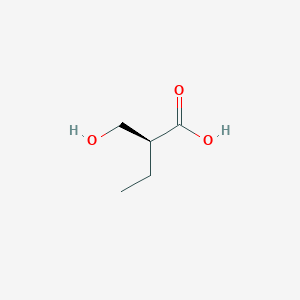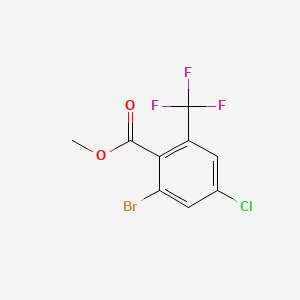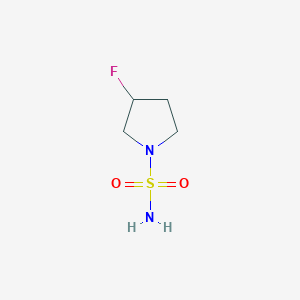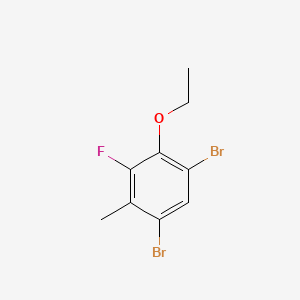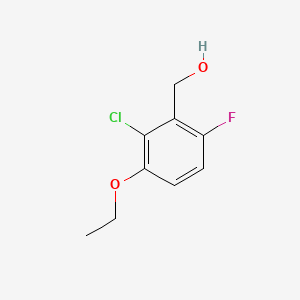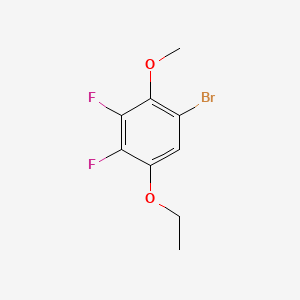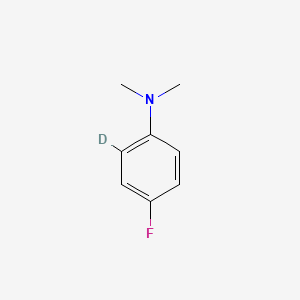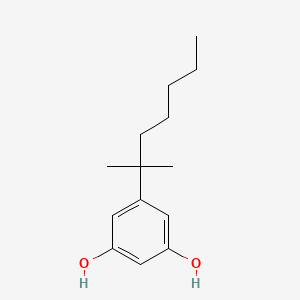
1,3-Benzenediol, 5-(1,1-dimethylhexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- typically involves the alkylation of resorcinol. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with 1,1-dimethylhexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced separation techniques such as distillation and crystallization helps in isolating the desired product from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediol, 5-(1,1-dimethylhexyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
1,3-Benzenediol, 5-(1,1-dimethylhexyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo redox reactions, affecting cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Resorcinol (1,3-Benzenediol): Lacks the 1,1-dimethylhexyl group.
Catechol (1,2-Benzenediol): Hydroxyl groups are in the ortho position.
Hydroquinone (1,4-Benzenediol): Hydroxyl groups are in the para position.
Uniqueness
1,3-Benzenediol, 5-(1,1-dimethylhexyl)- is unique due to the presence of the bulky 1,1-dimethylhexyl group, which influences its chemical reactivity and physical properties. This structural modification enhances its solubility in organic solvents and alters its interaction with biological targets, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
78945-29-6 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
5-(2-methylheptan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C14H22O2/c1-4-5-6-7-14(2,3)11-8-12(15)10-13(16)9-11/h8-10,15-16H,4-7H2,1-3H3 |
Clé InChI |
ZQXKNTJUDCHFPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(C)C1=CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


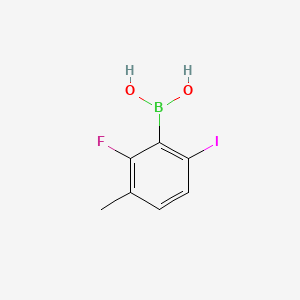
![[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate](/img/structure/B14026032.png)
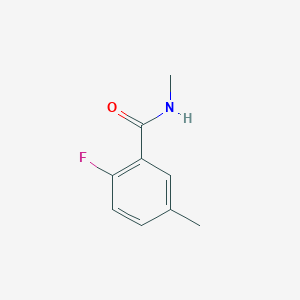
![2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B14026036.png)
